Scaffold-Level PI3K Inhibitory Potency: Thiazolo[5,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Core
In a direct scaffold-hopping comparison, the thiazolo[5,4-d]pyrimidine core (represented by compound 7a) demonstrated superior PI3K inhibitory and antiproliferative activity relative to the thieno[2,3-d]pyrimidine analog (compound 6a) [1]. While both scaffolds were designed through an Fsp³-enrichment strategy for oral PI3K inhibitors, the thiazolo[5,4-d]pyrimidine series exhibited better overall anti-cancer activity in preclinical models, and compound 7a was specifically flagged as warranting further evaluation [1]. This provides a scaffold-level justification for selecting a thiazolo[5,4-d]pyrimidine-based intermediate such as the target compound over a thieno[2,3-d]pyrimidine alternative for PI3K-targeted programs.
| Evidence Dimension | Antiproliferative activity (cell-based) – scaffold comparison |
|---|---|
| Target Compound Data | Thiazolo[5,4-d]pyrimidine 7a: nanomolar PI3K potency; favorable PK and significant in vivo anti-cancer efficacy [1]. |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine 6a: nanomolar PI3K potency, but inferior anti-cancer activity relative to 7a [1]. |
| Quantified Difference | Thiazolo[5,4-d]pyrimidine 7a exhibited 'better anti-cancer activity' than thieno[2,3-d]pyrimidine 6a (qualitative statement supported by in vivo data in the source) [1]. |
| Conditions | PI3K enzymatic assay; cancer cell line antiproliferative assays; in vivo xenograft models; pharmacokinetic profiling in rodents [1]. |
Why This Matters
This scaffold-level evidence demonstrates that the thiazolo[5,4-d]pyrimidine core – the exact scaffold of the target compound – is a validated starting point for PI3K inhibitor development and outperforms the closely related thieno[2,3-d]pyrimidine core in preclinical models [1].
- [1] Sun Y, et al. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorg Med Chem. 2021;33:116012. DOI: 10.1016/j.bmc.2021.116012. PMID: 33285407. View Source
